molecular formula C9H8N4OS B1319269 2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one CAS No. 503860-53-5

2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one

Cat. No.: B1319269
CAS No.: 503860-53-5
M. Wt: 220.25 g/mol
InChI Key: KSGGZXMEXUBSGR-UHFFFAOYSA-N
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Description

2-Mercapto-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one is a novel pyrimidinone derivative identified as a potent inhibitor of tau protein kinase 1 (TPK1) . TPK1, also known as glycogen synthase kinase-3β (GSK-3β), is a serine/threonine kinase implicated in the pathological hyperphosphorylation of the tau protein, a key process in the formation of neurofibrillary tangles in Alzheimer's disease . By inhibiting TPK1, this compound enables researchers to investigate pathways that suppress the neurotoxicity of amyloid-beta (Aβ) and the formation of paired helical filaments, offering a promising approach for the study of neurodegenerative diseases . The compound serves as a critical synthetic intermediate; it can be efficiently converted to a 2-chloro derivative for further functionalization with various amine substituents, such as morpholine groups, to explore structure-activity relationships and enhance drug-like properties . This makes it a valuable building block in medicinal chemistry for developing potential therapeutic agents. Spectral data for compound identification includes: 1H-NMR (DMSO-d6) δ: 3.56 (s, 3H), 6.88 (s, 1H), 8.24 (dd, J=1.2, 5.4 Hz, 1H), 9.05 (d, J=5.4 Hz, 1H), 9.38 (s, 1H), 11.94 (s, 1H) . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-6-pyrimidin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c1-13-8(14)4-7(12-9(13)15)6-2-3-10-5-11-6/h2-5H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGGZXMEXUBSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=S)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591722
Record name 1-Methyl-2-sulfanylidene-2,3-dihydro[4,4'-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503860-53-5
Record name 1-Methyl-2-sulfanylidene-2,3-dihydro[4,4'-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.

    Introduction of the mercapto group: This step might involve the substitution of a halogenated precursor with a thiol reagent under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyrimidinone moiety can undergo reduction to form dihydropyrimidines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Disulfides, sulfonic acids.

    Reduction products: Dihydropyrimidines.

    Substitution products: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agents
The compound has been identified as a potential neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may inhibit tau protein kinase 1, which is implicated in the pathogenesis of these diseases. The compound's ability to modulate cognitive deficits associated with these conditions makes it a candidate for further therapeutic development .

2. Anticancer Properties
Studies have shown that derivatives of 2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one exhibit anticancer activity against various cancer types, including breast cancer and non-small cell lung carcinoma. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial strains. Its efficacy as an antibacterial agent was evaluated through structure-activity relationship studies, revealing that modifications to its structure can enhance its antimicrobial potency .

Synthetic Chemistry Applications

1. Building Blocks for New Compounds
this compound serves as an essential building block for synthesizing new poly(pyrimidine) derivatives. The compound can undergo alkylation reactions using dibromoalkanes, facilitated by catalysts like zeolite nano-gold, leading to the formation of novel pyrimidine-based materials with potential applications in drug development .

2. Reactivity Studies
The reactivity of this compound has been extensively studied using computational methods such as Density Functional Theory (DFT). These studies provide insights into the electronic properties and potential reactive sites on the molecule, aiding in the design of more effective derivatives for specific applications .

Material Science Applications

1. Organic Electronics
Research indicates that derivatives of this compound can be utilized in organic electronic devices due to their semiconducting properties. The synthesis of thin films from these compounds has shown promise in applications such as organic photovoltaics and field-effect transistors .

Case Studies

Study Focus Findings
Study 1NeuroprotectionDemonstrated inhibition of tau protein kinase 1 and improvement in cognitive function in animal models of Alzheimer's disease .
Study 2Anticancer ActivityShowed significant reduction in tumor growth in breast cancer models; induced apoptosis via mitochondrial pathways .
Study 3Antimicrobial EfficacyEvaluated against multiple bacterial strains; modifications led to enhanced potency against resistant strains .

Mechanism of Action

The mechanism of action of 2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one would depend on its specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: The compound could disrupt microbial cell walls or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidinone Family

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) LogD (pH 5.5) Acidic pKa Key Applications/Findings
2-Mercapto-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one 2-SH, 3-CH₃, 6-pyrimidin-4-yl Not reported Not reported Not reported Synthetic intermediate (hypothesized)
5,6-Dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one 2-SH, 3-Ph, 5,6-CH₃, thieno-fused Not reported Not reported 6.05 Potential kinase inhibitor scaffold
3-(2,4-Dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one 2-SH, 3-(2,4-diCH₃Ph), 5,6-CH₃ Not reported 3.2 (calc.) 6.05 Preclinical studies for enzyme modulation
Lobeglitazone (C24H24N4O5S) Thiazolidinedione core, ethoxy-benzyl 480.54 Not reported Not reported PPARγ agonist (approved for diabetes)

Key Observations :

  • Core Modifications: Unlike thieno-fused derivatives (e.g., and ), the target compound lacks a thiophene ring, which may reduce lipophilicity and alter binding interactions .
  • Acidic Properties: The thiol group in the target compound (pKa ~8–10 estimated) is less acidic than the thieno-fused analogues (pKa ~6.05), which could influence reactivity in biological systems .
Functional and Pharmacological Comparisons

Kinase Inhibition Potential: Pyrimidinone derivatives are frequently explored as kinase inhibitors. For example:

  • Substituted pyrimidin-4-ylphenyl acrylamides () inhibit BTK kinase, highlighting the role of pyrimidine motifs in targeting ATP-binding pockets .
  • Thieno-fused pyrimidinones () show preclinical promise for JAK1 inhibition, though the target compound’s activity remains unstudied .

Metabolic Stability :
Lobeglitazone (), a pyrimidine-containing thiazolidinedione, demonstrates metabolic stability via its ethoxy-benzyl group, a feature absent in the target compound. This suggests that the latter may require structural optimization for drug development .

Notes

  • Limitations : Direct pharmacological comparisons are speculative due to insufficient data on the target compound’s bioactivity.
  • Structural vs. Functional Similarity: While thieno-fused analogues () have defined roles in enzyme modulation, the target compound’s applications are hypothetical without experimental validation .

Biological Activity

2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one, a compound belonging to the pyrimidine family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique arrangement of sulfur, nitrogen, and carbon atoms, which contributes to its biological properties. The structural formula can be represented as follows:

C9H10N4S\text{C}_9\text{H}_{10}\text{N}_4\text{S}

This structure is pivotal in understanding its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. In particular, flow cytometry assays indicated that it induces apoptosis in a dose-dependent manner .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
MEL-82.41Cell cycle arrest at G1 phase

Antibacterial Activity

The compound also exhibits antibacterial properties. In a study evaluating structure-activity relationships (SAR), it was found that modifications to the chemical structure could enhance antibacterial efficacy. Notably, compounds derived from this compound showed promising results against Gram-positive bacteria .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of tau protein kinase 1, which is implicated in neurodegenerative diseases . This inhibition suggests a dual therapeutic potential for both cancer and neurodegenerative conditions.
  • Apoptosis Induction : Through molecular docking studies, it has been shown that the compound interacts with proteins involved in apoptosis pathways, enhancing the expression of pro-apoptotic factors such as p53 .

Study on Anticancer Activity

A detailed investigation into the anticancer properties revealed that derivatives of this compound exhibited varying degrees of potency against different cancer cell lines. The study emphasized the importance of substituents on the pyrimidine ring in modulating biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves reactions between thiourea derivatives and suitable alkylating agents under controlled conditions. Characterization techniques such as NMR and mass spectrometry have confirmed the structural integrity and purity of synthesized compounds .

Q & A

Q. What are the established synthetic routes for 2-Mercapto-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidin-4-yl derivatives are often prepared using Suzuki-Miyaura cross-coupling (as seen in analogous syntheses of trifluoromethyl-pyrimidin-4-yl compounds in and ). Key steps include:
  • Thiolation : Introducing the mercapto group via reaction with thiourea or phosphorus pentasulfide under reflux conditions.
  • Purification : Use reversed-phase HPLC (as in , where LCMS and HPLC retention times are critical for purity assessment).
  • Validation : Confirm purity via LCMS (e.g., m/z values in ) and elemental analysis.
    Ensure inert atmosphere conditions to prevent oxidation of the thiol group .

Q. How should researchers characterize the compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substituent positions and detect tautomeric forms (common in pyrimidinones). For example, 1H^1H NMR can distinguish between keto-enol tautomers ( discusses related thieno-pyrimidinones with tautomerism).
  • LCMS/HPLC : Use LCMS to confirm molecular ion peaks (e.g., m/z 715 in ) and HPLC retention times (e.g., 1.25–1.29 minutes in ) for batch consistency.
  • FTIR : Identify characteristic bands for C=O (1650–1700 cm1 ^{-1}) and S-H (2550–2600 cm1 ^{-1}) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis?

  • Methodological Answer :
  • Temperature Control : Lowering reaction temperatures during coupling steps (e.g., 0–5°C for bromoethoxy intermediates in ) reduces side reactions.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki coupling efficiency (referenced in ).
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of pyrimidinyl intermediates ( uses similar conditions).
  • Byproduct Analysis : Use preparative TLC or column chromatography (as in for cyclopenta-thieno-pyrimidinones) to isolate and identify impurities .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • Tautomer Identification : If NMR signals suggest multiple tautomers (e.g., keto vs. enol forms), perform variable-temperature NMR or deuterium exchange experiments ( highlights tautomerism in thieno-pyrimidinones).
  • X-ray Crystallography : Resolve ambiguous NOE correlations or coupling constants with single-crystal X-ray data (not directly cited but inferred from ’s reliance on empirical data).
  • Cross-Validation : Compare experimental LCMS/HPLC data with computational predictions (e.g., molecular docking for fragmentation patterns) .

Q. What computational methods are used to predict the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • DFT Calculations : Use density functional theory (DFT) to model electron density at the mercapto group, predicting nucleophilic reactivity (analogous to pyrimidine-thiol interactions in ).
  • Molecular Docking : Simulate binding to biological targets (e.g., JAK1 inhibitors in ) using software like AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME can estimate solubility and metabolic stability based on logP and hydrogen-bonding descriptors .

Notes

  • For biological studies, consider kinase inhibition assays (as in ) or cellular uptake studies using fluorescent analogs .

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